molecular formula C30H39N6O9P B11937186 2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate

2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate

Cat. No.: B11937186
M. Wt: 658.6 g/mol
InChI Key: YFXGICNMLCGLHJ-SFDRVNGMSA-N
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Description

“2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate” is a complex organic compound that features a variety of functional groups, including amino, methoxy, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino and methoxy groups can be oxidized under specific conditions.

    Reduction: The phosphoryl group can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a simpler derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s structural similarity to nucleotides suggests potential applications in the study of DNA and RNA interactions. It may also serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of “2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleotide analogs and phosphorylated molecules. Examples might include:

    Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.

    NADH: A coenzyme involved in redox reactions.

    Phosphorylated sugars: Important intermediates in metabolic pathways.

Uniqueness

The uniqueness of “2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H39N6O9P

Molecular Weight

658.6 g/mol

IUPAC Name

2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate

InChI

InChI=1S/C30H39N6O9P/c1-17(26(38)42-15-29(2,3)4)35-46(40,45-20-13-9-11-18-10-7-8-12-19(18)20)43-14-21-23(37)30(5,39)27(44-21)36-16-32-22-24(36)33-28(31)34-25(22)41-6/h7-13,16-17,21,23,27,37,39H,14-15H2,1-6H3,(H,35,40)(H2,31,33,34)/t17-,21+,23+,27?,30+,46?/m1/s1

InChI Key

YFXGICNMLCGLHJ-SFDRVNGMSA-N

Isomeric SMILES

C[C@H](C(=O)OCC(C)(C)C)NP(=O)(OC[C@H]1[C@@H]([C@](C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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